![molecular formula C11H8N2O B12859200 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B12859200.png)
3,5-Dihydropyrrolo[2,3-c]quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydropyrrolo[2,3-c]quinolin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique tricyclic structure, which includes a pyrrole ring fused to a quinoline moiety. The presence of nitrogen atoms within its structure contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one typically involves multi-step processes. One common method includes the annulation of the pyridine ring in the final step of the synthesis. For instance, the Pictet-Spengler reaction is often employed, which involves the cyclization and oxidation of intermediates to form the desired tricyclic structure . Another approach involves the use of Pd-catalyzed cross-coupling reactions followed by cyclization .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux in organic solvents.
Major Products: The major products formed from these reactions include various substituted quinoline and pyrrole derivatives, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
3,5-Dihydropyrrolo[2,3-c]quinolin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and immune responses.
Comparaison Avec Des Composés Similaires
3H-Pyrrolo[2,3-c]quinolin-4(5H)-one: Similar in structure but differs in the oxidation state and substitution pattern.
Quinazolin-4(3H)-one: Another heterocyclic compound with a similar quinoline core but different biological activities and chemical properties.
Uniqueness: 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one is unique due to its specific tricyclic structure, which imparts distinct chemical reactivity and potential for diverse biological activities. Its ability to undergo various chemical transformations and its applications in multiple fields make it a compound of significant interest .
Propriétés
Formule moléculaire |
C11H8N2O |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
3,5-dihydropyrrolo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C11H8N2O/c14-11-10-8(5-6-12-10)7-3-1-2-4-9(7)13-11/h1-6,12H,(H,13,14) |
Clé InChI |
LZSXYVQDQFUTRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C(=O)N2)NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


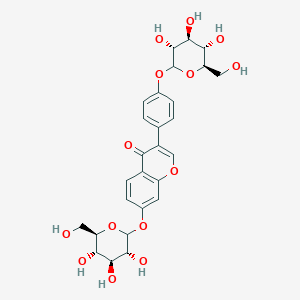
![(3'-Hydroxy-4'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12859123.png)
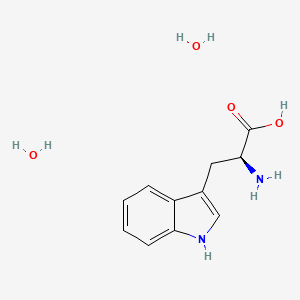
![1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one](/img/structure/B12859131.png)
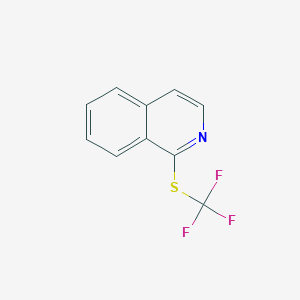
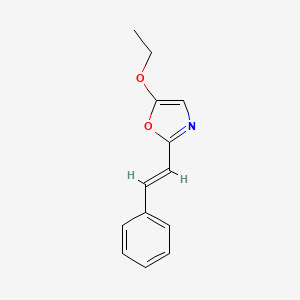



![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)

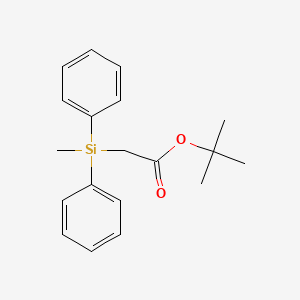
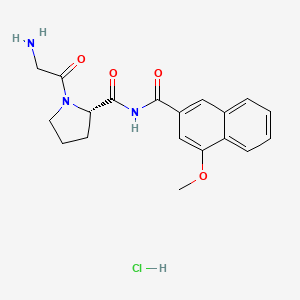
![N-(3-Chloro-4-methyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12859182.png)
